1-(4-Decylphenyl)-2,2,2-trifluoroethanone
Overview
Description
1-(4-Decylphenyl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C18H25F3O and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Degradation and Toxicity Studies
Research on polyfluoroalkyl chemicals, which are structurally similar or related to 1-(4-Decylphenyl)-2,2,2-trifluoroethanone, focuses on their environmental degradation, toxicology, and the development of remediation techniques due to their persistent nature and potential toxicological effects. Studies have detailed microbial degradation pathways, the environmental fate of degradation products, and the implications for ecological health and safety regulations (Liu & Avendaño, 2013).
Analytical Methods for Detection and Degradation
Advancements in LC-MS/MS techniques have facilitated the study of the stability and degradation processes of compounds structurally similar to this compound, providing insights into their environmental behavior and potential risks. These studies are essential for understanding how such compounds break down in different conditions and identifying stable degradation products (Barchańska et al., 2019).
Materials Science and Organic Electronics
Research in the field of organic electronics has highlighted the potential of BODIPY-based materials, which share structural motifs with this compound, as platforms for developing organic light-emitting diodes (OLEDs) and other optoelectronic devices. These studies explore the synthesis, structural design, and application of such materials in next-generation electronic devices (Squeo & Pasini, 2020).
Gas Separation and Purification Technologies
In the context of gas separation and purification, investigations into the properties of polyimide membranes synthesized from fluorinated dianhydrides and diamines, related to the chemical family of this compound, have provided valuable insights into the diffusivity characteristics of gases. Such studies contribute to the development of more efficient materials for industrial gas separation processes (Wang, Cao, & Chung, 2002).
Heterocyclic Chemistry and Synthons
Research on heterocyclic synthesis using synthons structurally related to this compound has expanded the toolkit for creating novel heterocyclic systems. These studies are foundational for developing new pharmaceuticals, agrochemicals, and materials with tailored properties (Gouda, 2013).
Mechanism of Action
Target of Action
The primary target of 1-(4-Decylphenyl)-2,2,2-trifluoroethanone, also known as p-Decyl-alpha,alpha,alpha-trifluoroacetophenone, is the valinomycin receptor site on the membrane of bacteria . This compound has the ability to suppress chloride channels by binding to this receptor site .
Mode of Action
This compound interacts with its target by acting as an ionophore . It selectively blocks anions and can be used for selective titration and monitoring of anions . This interaction results in the suppression of chloride channels, thereby affecting the normal functioning of the bacteria .
Result of Action
The primary result of the action of this compound is the suppression of chloride channels in bacteria . This can disrupt the normal functioning of the bacteria, potentially leading to their death or inhibition of growth.
Biochemical Analysis
Biochemical Properties
1-(4-Decylphenyl)-2,2,2-trifluoroethanone has been found to interact with various biomolecules. For instance, it has been shown to suppress chloride channels by binding to the valinomycin receptor site on the membrane of bacteria . This interaction suggests that this compound could play a role in regulating ion transport across cell membranes .
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function by modulating ion transport. By suppressing chloride channels, it can potentially alter the electrochemical gradient across the cell membrane, which could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the valinomycin receptor site on bacterial membranes . This binding interaction can lead to the suppression of chloride channels, potentially affecting enzyme activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Given its role as an ionophore and its potential to suppress chloride channels, it is plausible that its effects could vary over time depending on factors such as its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its ability to interact with chloride channels, it may be involved in pathways related to ion transport .
Transport and Distribution
This compound’s transport and distribution within cells and tissues are likely influenced by its interactions with chloride channels and the valinomycin receptor site . These interactions could affect its localization or accumulation within cells .
Subcellular Localization
Given its interaction with the valinomycin receptor site, it may be localized to the cell membrane where it can interact with chloride channels .
Properties
IUPAC Name |
1-(4-decylphenyl)-2,2,2-trifluoroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3O/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(22)18(19,20)21/h11-14H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNWUVBDBVUZKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143274 | |
Record name | p-Decyl-alpha,alpha,alpha-trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100444-41-5 | |
Record name | p-Decyl-alpha,alpha,alpha-trifluoroacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100444415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Decyl-alpha,alpha,alpha-trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 100444-41-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.